An In-depth Technical Guide to the Physicochemical Properties of Chlorocardicin
An In-depth Technical Guide to the Physicochemical Properties of Chlorocardicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorocardicin is a monocyclic β-lactam antibiotic produced by a Streptomyces species.[1] Structurally analogous to nocardicin A, it is distinguished by a m-chloro substituent on the p-hydroxyphenylglycine unit.[1] This document provides a comprehensive overview of the physicochemical properties of Chlorocardicin, its isolation and purification protocols, and its mechanism of action, designed to support further research and development efforts.
Physicochemical Properties
The following tables summarize the known physicochemical properties of Chlorocardicin. It is important to note that while several properties have been described qualitatively, specific quantitative data is limited in publicly available literature.
Table 1: General Physicochemical Properties
| Property | Value/Description | Source |
| Molecular Formula | C23H24ClN3O9 | [2] |
| Molecular Weight | 534.12 g/mol (Calculated) | [3] |
| Appearance | White amorphous powder | [2] |
| Melting Point | Decomposes above 200°C | [2] |
| Solubility | Soluble in water and methanol; sparingly soluble in ethanol; insoluble in acetone, ethyl acetate, and chloroform. | [2] |
| Optical Rotation | [α]D^25 = -125° (c=1, in 1% NaHCO3) | [2] |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Data | Source |
| UV-Visible (UV-Vis) Spectroscopy | λmax (H2O) at 273 nm (ε 2,500) | [2] |
| Infrared (IR) Spectroscopy (KBr) | Major peaks at 3300, 1750 (β-lactam C=O), 1660, 1600, 1520, 1280, 1240, 1070, 830 cm-1 | [2] |
| Proton Nuclear Magnetic Resonance (¹H-NMR) | Detailed analysis described in the source literature, but specific chemical shifts are not provided in the abstract. | [2] |
| Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) | Data not available in the reviewed literature. | |
| Mass Spectrometry (MS) | Data not available in the reviewed literature. |
Table 3: Chromatographic Properties
| Chromatographic Technique | Description | Source |
| Thin-Layer Chromatography (TLC) | Rf = 0.35 (Silica gel; n-butanol-acetic acid-water, 4:1:2) | [2] |
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the isolation and purification of Chlorocardicin.[2]
Fermentation and Production
A culture of the producing Streptomyces sp. is grown in a suitable fermentation medium under aerobic conditions. The production of Chlorocardicin is monitored throughout the fermentation process using appropriate analytical techniques, such as bioassays against susceptible bacterial strains.
Isolation from Fermentation Broth
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Step 1: Resin Adsorption: The fermentation broth is filtered to remove mycelia. The clarified broth is then passed through a column packed with a non-ionic porous resin (e.g., Diaion HP-20).
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Step 2: Elution: The resin is washed with water to remove impurities. Chlorocardicin is subsequently eluted from the resin using a solvent gradient, typically an increasing concentration of methanol in water.
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Step 3: Concentration: The fractions containing Chlorocardicin, as identified by bioassay or chromatographic analysis, are pooled and concentrated under reduced pressure.
Purification by Reverse-Phase Chromatography
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Step 1: Column Preparation: A reverse-phase chromatography column (e.g., C18) is equilibrated with a suitable mobile phase, such as a buffered aqueous solution.
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Step 2: Sample Loading and Elution: The concentrated extract from the isolation step is dissolved in the mobile phase and loaded onto the column. A gradient of an organic solvent, such as acetonitrile or methanol, in the aqueous buffer is used to elute the bound compounds.
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Step 3: Fraction Collection and Analysis: Fractions are collected and analyzed for the presence and purity of Chlorocardicin using techniques like HPLC and bioassays.
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Step 4: Desalting and Lyophilization: The purified fractions are desalted, if necessary, and then lyophilized to obtain Chlorocardicin as a solid powder.
Mechanism of Action and Biological Pathways
As a member of the β-lactam class of antibiotics, the primary mechanism of action of Chlorocardicin is the inhibition of bacterial cell wall synthesis. This occurs through the covalent binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan.
A critical aspect of understanding the efficacy of β-lactam antibiotics is the bacterial response, particularly the development of resistance. One of the well-characterized pathways for β-lactam resistance in Gram-negative bacteria is the AmpC β-lactamase induction pathway.
Caption: AmpC β-lactamase induction pathway in Gram-negative bacteria.
This diagram illustrates how the inhibition of PBPs by Chlorocardicin can lead to the production of muropeptides. These fragments are transported into the cytoplasm and processed, ultimately leading to the activation of the transcriptional regulator AmpR. Activated AmpR induces the expression of the AmpC β-lactamase, which can then hydrolyze and inactivate Chlorocardicin, conferring resistance. Understanding such pathways is crucial for developing strategies to overcome antibiotic resistance.
References
- 1. Chlorocardicin, a monocyclic beta-lactam from a Streptomyces sp. I. Discovery, production and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chlorocardicin, a monocyclic beta-lactam from a Streptomyces sp. II. Isolation, physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chlorocardicin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
